molecular formula C16H16N2O2S B2408601 N-[4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide CAS No. 941918-46-3

N-[4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide

Cat. No.: B2408601
CAS No.: 941918-46-3
M. Wt: 300.38
InChI Key: AJTSKXNKAUDYOJ-UHFFFAOYSA-N
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Description

N-[4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide is a compound that has garnered interest due to its potential applications in various scientific fields. This compound features a thiophene ring, which is a five-membered ring containing one sulfur atom, and a piperidinyl group, which is a six-membered ring containing one nitrogen atom. The presence of these functional groups contributes to the compound’s unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide typically involves the condensation of a thiophene derivative with a piperidinyl phenyl ketone. One common method is the Paal-Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the synthesis process. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the piperidinyl moiety can be reduced to form alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Electrophilic substitution reactions can be facilitated by using Lewis acids such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiophene derivatives.

Mechanism of Action

The mechanism of action of N-[4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide is unique due to its specific combination of a thiophene ring and a piperidinyl phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

N-[4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c19-15-5-1-2-10-18(15)13-8-6-12(7-9-13)17-16(20)14-4-3-11-21-14/h3-4,6-9,11H,1-2,5,10H2,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJTSKXNKAUDYOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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